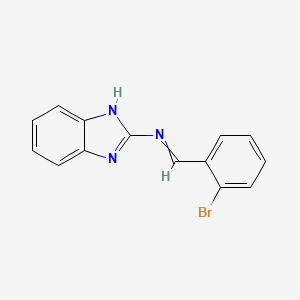![molecular formula C10H10N2O5 B14321331 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid CAS No. 106200-97-9](/img/structure/B14321331.png)
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group and an NNO-azoxy functional group attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the para position relative to the ester group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Azoxy Formation: The diazonium salt is then reacted with sodium azide to form the NNO-azoxy group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azoxy group can yield amines or hydroxylamines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid exerts its effects depends on its interaction with molecular targets. The azoxy group can interact with nucleophiles, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Lacks the azoxy group but has similar aromatic and carboxylic acid functionalities.
4-Aminobenzoic acid: Contains an amino group instead of the azoxy group.
4-Hydroxybenzoic acid: Features a hydroxyl group in place of the azoxy group.
Eigenschaften
CAS-Nummer |
106200-97-9 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
(4-carboxyphenyl)-ethoxycarbonylimino-oxidoazanium |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(15)11-12(16)8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
NNVHJTVWGGZKOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N=[N+](C1=CC=C(C=C1)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)

![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)


![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
